Product packaging for 1-Butyl-4-hydroxypiperidine(Cat. No.:CAS No. 86518-68-5)

1-Butyl-4-hydroxypiperidine

Cat. No.: B1317677
CAS No.: 86518-68-5
M. Wt: 157.25 g/mol
InChI Key: RLKMOPWWGZKHOP-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Synthetic Chemistry

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a structural motif of immense importance in modern organic and medicinal chemistry. nih.gov This framework is not only prevalent in numerous natural products and alkaloids but also serves as a crucial building block in the synthesis of a vast number of pharmaceutical agents. nih.govijnrd.org The significance of the piperidine scaffold stems from its ability to impart favorable pharmacokinetic properties to drug candidates and to serve as a versatile scaffold for creating structurally diverse molecules. longdom.orgresearchgate.net

The development of efficient and cost-effective methods for synthesizing substituted piperidines is a key focus of contemporary organic chemistry. nih.gov These methods include hydrogenation of pyridine (B92270) derivatives, various cyclization and cycloaddition reactions, and multicomponent reactions. nih.gov The ability to introduce a variety of substituents onto the piperidine ring allows chemists to fine-tune the biological activity and physical properties of the resulting molecules. longdom.org

Overview of 4-Hydroxypiperidine (B117109) Derivatives as Versatile Chemical Building Blocks

Among the various classes of piperidine derivatives, 4-hydroxypiperidines stand out as particularly versatile intermediates in organic synthesis. ontosight.ai The presence of a hydroxyl group at the 4-position provides a reactive site for a multitude of chemical transformations, including oxidation, reduction, and substitution. ontosight.ai This dual functionality, with the nitrogen atom of the piperidine ring and the hydroxyl group, allows for the construction of complex molecular architectures.

4-Hydroxypiperidine and its derivatives are key starting materials in the synthesis of a wide range of biologically active compounds. ontosight.ai The hydroxyl group can participate in hydrogen bonding, which can enhance the binding affinity of a molecule to its biological target. Furthermore, the piperidine ring itself can be modified in numerous ways, making 4-hydroxypiperidine derivatives invaluable tools for drug discovery and development. bloomtechz.com

Physicochemical Properties of 1-Butyl-4-hydroxypiperidine

This compound, also known as N-butyl-4-hydroxypiperidine, possesses a unique set of physical and chemical properties that make it a valuable intermediate in organic synthesis.

PropertyValue
CAS Number 40064-34-4 sigmaaldrich.comfederalregister.gov
Molecular Formula C9H19NO
Molecular Weight 157.26 g/mol

This table presents some of the key physicochemical properties of this compound.

The structure of this compound features a piperidine ring with a butyl group attached to the nitrogen atom and a hydroxyl group at the 4-position. This combination of a tertiary amine and a secondary alcohol within a cyclic framework dictates its reactivity and physical characteristics.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often starting from more readily available piperidine derivatives. A common strategy involves the N-alkylation of 4-hydroxypiperidine with a butyl halide, such as butyl bromide or butyl iodide, in the presence of a base to neutralize the resulting hydrohalic acid.

Another approach involves the reduction of N-butyl-4-piperidone. The ketone functionality of N-butyl-4-piperidone can be selectively reduced to the corresponding alcohol using a variety of reducing agents, such as sodium borohydride (B1222165).

A related synthesis involves the reaction of 4-piperidone (B1582916) hydrochloride hydrate (B1144303) with an appropriate butylating agent, followed by reduction. For instance, 4-piperidone can be reacted with di-tert-butyl dicarbonate (B1257347) to form N-Boc-4-piperidone, which is then reduced and the Boc protecting group is subsequently removed and replaced with a butyl group. google.comscispace.com

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is characterized by the functional groups present in the molecule: the tertiary amine and the secondary hydroxyl group.

The hydroxyl group can undergo a range of reactions typical of secondary alcohols:

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding N-butyl-4-piperidone, using common oxidizing agents. bloomtechz.com

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) leads to the formation of the corresponding esters. evitachem.com

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. The Mitsunobu reaction is also a valuable method for forming ethers from N-protected 4-hydroxypiperidines. bloomtechz.comchemicalbook.com

The tertiary amine in the piperidine ring is basic and can be protonated to form quaternary ammonium (B1175870) salts. The nitrogen atom can also direct certain reactions and influence the stereochemistry of reactions at other positions on the ring.

Applications in Organic Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for its incorporation into larger molecular frameworks through reactions at both the nitrogen and the hydroxyl group.

Derivatives of this compound can be used as intermediates in the preparation of a variety of target molecules. For example, the synthesis of certain analgesics and other neurologically active agents involves the use of N-substituted 4-hydroxypiperidine scaffolds. chemicalbook.com The butyl group can modulate the lipophilicity and other physicochemical properties of the final compound, which can be crucial for its biological activity and pharmacokinetic profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B1317677 1-Butyl-4-hydroxypiperidine CAS No. 86518-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-6-10-7-4-9(11)5-8-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMOPWWGZKHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546156
Record name 1-Butylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86518-68-5
Record name 1-Butylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 1 Butyl 4 Hydroxypiperidine

Reactions Involving the 4-Hydroxyl Functional Group

The hydroxyl group at the C-4 position is a key site for chemical modification, participating in etherification, esterification, oxidation, and elimination reactions.

Etherification Reactions (e.g., Mitsunobu Reaction)

Etherification of 1-butyl-4-hydroxypiperidine can be achieved through several synthetic routes. The Mitsunobu reaction, a versatile method for forming carbon-oxygen bonds, is applicable for this transformation. bloomtechz.comlookchem.com This reaction typically involves reacting the alcohol with a nucleophile in the presence of a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For instance, the Mitsunobu reaction of N-Boc-4-hydroxypiperidine, a related compound, is a known method for synthesizing N-heterocyclic alkyl ethers. bloomtechz.comlookchem.comsun.ac.za

Another common method for etherification is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The use of a phase-transfer catalyst, like 15-crown-5 (B104581), can facilitate this reaction. nih.gov

ReactionReagents and ConditionsProduct Type
Mitsunobu ReactionTriphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD), NucleophileEther
Williamson Ether SynthesisSodium hydride (NaH), Alkyl halide, 15-crown-5 (catalyst)Ether

Esterification Reactions

The hydroxyl group of this compound can be readily esterified to form the corresponding esters. This transformation is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct. google.com For example, the reaction of 1-methyl-4-hydroxypiperidine with various di-alkyl-substituted acetic acid chlorides results in the formation of the corresponding esters. google.com

The selective acylation of the hydroxyl group in the presence of the piperidine (B6355638) nitrogen can be challenging. However, strategies have been developed to achieve chemoselective O-acylation. nih.gov One approach involves using a zinc-cluster catalyst that selectively facilitates the formation of O-acetylated products from aliphatic starting materials, even in the presence of secondary amines. nih.gov

Acylating AgentConditionsProduct
Acyl ChlorideBase (e.g., pyridine (B92270), triethylamine)Ester
Carboxylic AnhydrideBase or Acid catalystEster

Selective Oxidation and Reduction at the C-4 Position

The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, 1-butyl-4-piperidone. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) and conditions used in the Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine). organic-chemistry.orgambeed.com The Swern oxidation is known for its mild reaction conditions and high yields in converting primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.orgambeed.com The resulting 1-butyl-4-piperidone is a key intermediate in the synthesis of various biologically active molecules. un.org

Conversely, the ketone functionality of 1-butyl-4-piperidone can be reduced back to the 4-hydroxyl group. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.com The choice of reducing agent can influence the stereoselectivity of the reaction, leading to either the cis or trans isomer of the alcohol.

TransformationReagents and ConditionsProduct
OxidationPyridinium chlorochromate (PCC), Dichloromethane (B109758)1-Butyl-4-piperidone
OxidationSwern Oxidation (Oxalyl chloride, DMSO, Triethylamine)1-Butyl-4-piperidone
ReductionSodium borohydride (NaBH4), Methanol (B129727)This compound
ReductionLithium aluminum hydride (LiAlH4), EtherThis compound

Dehydration and Elimination Pathway Studies

Under certain conditions, this compound can undergo dehydration to form an unsaturated product, 1-butyl-1,2,3,6-tetrahydropyridine. This elimination reaction is typically promoted by treatment with a strong acid and heat. google.com The reaction proceeds through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the alkene. The conditions of the reaction, such as the use of a strong base in a hot alcoholic solution, favor elimination over substitution. science-revision.co.uk For instance, heating a 6-alkyl-3-substituted tetrahydro-1,3-oxazine with aqueous hydrochloric or sulfuric acid can lead to a rearranged and dehydrated product, a 1,2,3,6-tetrahydropyridine. google.com

Chemical Modifications at the Piperidine Nitrogen (Post-Butylation)

While the primary focus is often on the hydroxyl group, the tertiary nitrogen of the piperidine ring can also undergo further chemical modifications, although its reactivity is somewhat sterically hindered by the butyl group.

N-Acylation Reactions

N-acylation of the piperidine nitrogen in this compound is generally not a primary reaction pathway, as the nitrogen is already a tertiary amine due to the butyl substituent. Acylation reactions typically target primary and secondary amines. researchgate.netorientjchem.orgorganic-chemistry.org The formation of an amide bond through N-acylation is a fundamental reaction in organic chemistry. researchgate.netniscpr.res.in However, attempting to acylate a tertiary amine like this compound would require harsh conditions and would likely lead to quaternization of the nitrogen or other undesired side reactions. In the context of piperidine chemistry, N-acylation is more relevant for precursor molecules like 4-hydroxypiperidine (B117109) before the introduction of the butyl group. For example, acylation of a secondary amine with an acyl chloride or anhydride is a common method to form an amide. niscpr.res.in

Quaternization Reactions

The tertiary amine of this compound is nucleophilic and readily undergoes quaternization reactions with alkylating agents. This process converts the tertiary amine into a quaternary ammonium (B1175870) salt, altering the molecule's steric and electronic properties, as well as its solubility. ontosight.ai The reaction involves the attack of the nitrogen lone pair on an electrophilic carbon of an alkyl halide or a similar agent, resulting in the formation of a new carbon-nitrogen bond and a positively charged nitrogen center.

Common alkylating agents for the quaternization of tertiary amines include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.net For instance, the synthesis of various quaternary ammonium salts has been achieved by reacting heterocyclic amines with bromo derivatives under thermal conditions. researchgate.net The formation of quaternary salts from pyridine precursors highlights that this activation makes the 2- and 4-positions more reactive. google.com

The synthesis of 1-benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl...}) involves a quaternization reaction, demonstrating the utility of this transformation. vulcanchem.com The choice of the quaternizing agent is crucial as it introduces a new substituent onto the nitrogen, which can be selected to modulate the compound's properties or to act as a temporary activating group.

Table 1: Examples of Quaternization Reactions on Piperidine Scaffolds

Starting Material Reagent Product Type Reference
N-Alkylpiperidine Benzyl Bromide N-Benzyl-N-alkylpiperidinium bromide researchgate.net
N-Alkylpiperidine Allyl Bromide N-Allyl-N-alkylpiperidinium bromide researchgate.net
4-Cyanopyridine Methyl Iodide 4-Cyano-1-methylpyridinium iodide google.com

N-Dealkylation Strategies

N-dealkylation is a critical transformation for modifying amine-containing compounds, allowing for the removal of an alkyl group from the nitrogen atom to yield a secondary amine. nih.gov In the case of this compound, this involves the cleavage of the N-butyl bond to produce 4-hydroxypiperidine. This secondary amine can then be subjected to further functionalization with different substituents.

Several reagents have been developed for the N-dealkylation of tertiary amines. Historically, cyanogen (B1215507) bromide (the von Braun reaction) was widely used, which converts the tertiary amine into a cyanamide (B42294) intermediate that is subsequently hydrolyzed to the secondary amine. nih.gov However, the toxicity of cyanogen bromide and often harsh hydrolysis conditions have led to the development of milder and more selective methods.

Chloroformate reagents are now among the most common and effective for N-dealkylation. The reaction proceeds by forming a carbamate (B1207046) intermediate, which is then cleaved to afford the secondary amine. nih.gov

Vinyl Chloroformate: This reagent reacts with tertiary amines to form a vinyloxycarbonyl amide. This intermediate is readily cleaved under mild acidic conditions to release the secondary amine. google.com It has been shown to be more effective than other chloroformates like ethyl or phenyl chloroformate, providing higher yields of the carbamate intermediate. nih.gov

α-Chloroethyl Chloroformate (ACE-Cl): This is another highly effective reagent that reacts with tertiary amines to form an intermediate carbamate. A simple treatment with methanol then cleaves the carbamate to furnish the secondary amine hydrochloride in high yields. researchgate.net

Propargyl Chloroformate (Poc-Cl): This reagent efficiently cleaves alkyl groups from tertiary amines. The resulting propargyloxycarbonyl (Poc) protected secondary amine can be deprotected under neutral and mild conditions using reagents like benzyltriethylammonium tetrathiomolybdate. researchgate.net

The choice of reagent can influence the selectivity of dealkylation when multiple different alkyl groups are present on the nitrogen. Generally, the ease of cleavage follows the order: benzyl > allyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. researchgate.net

Table 2: Common Reagents for N-Dealkylation of Tertiary Amines

Reagent Intermediate Cleavage Condition Reference
Cyanogen Bromide Cyanamide Acid or base hydrolysis nih.gov
Vinyl Chloroformate Vinyloxycarbonyl amide Mild acid google.com
α-Chloroethyl Chloroformate α-Chloroethyl carbamate Methanol researchgate.net
Propargyl Chloroformate Propargyloxycarbonyl (Poc) carbamate Benzyltriethylammonium tetrathiomolybdate researchgate.net

Ring-Opening and Rearrangement Reactions of the Piperidine Scaffold

While the piperidine ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, particularly after functionalization into more reactive intermediates. These transformations are valuable for synthesizing different heterocyclic or acyclic structures.

One strategy involves the conversion of the piperidine into a semicyclic N,O-acetal. The ring-opening of such structures can be effectively catalyzed by Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.org This reaction with various silicon-based nucleophiles can lead to the formation of 1,4- or 1,5-amino alcohols in high yields. Mechanistic studies suggest the transient formation of an acyclic iminium ion as a reactive intermediate, which is then trapped by the nucleophile. acs.org

Another approach to ring-opening involves the formation of an epoxide on the piperidine ring, for example, by epoxidizing a tetrahydropyridine (B1245486) precursor. The resulting epoxypiperidine can then be opened by various nucleophiles. The regioselectivity of the nucleophilic attack (at C-3 vs. C-4) can be controlled by the reaction conditions. For instance, reactions of 1-aralkyl-3,4-epoxypiperidines with amines in protic solvents like 2-propanol preferentially yield 3-amino-piperidin-4-ols. In contrast, conducting the reaction in acetonitrile in the presence of lithium salts (e.g., LiBr) reverses the regioselectivity to favor the formation of 4-amino-piperidin-3-ols. researchgate.net

Rearrangement reactions of the piperidine scaffold itself are less common but can be designed. More frequently, the piperidine core is synthesized through rearrangement reactions of other structures, such as the Ireland-Claisen rearrangement of δ-amino acid derivatives to form stereocontrolled substituted piperidines. grafiati.com

C-H Functionalization Strategies on the Piperidine Ring for Advanced Diversification

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of new chemical bonds at positions that were previously considered unreactive, thereby streamlining synthetic routes. sigmaaldrich.com For the piperidine scaffold, this strategy offers an efficient way to create diverse derivatives without the need for pre-functionalization steps.

Transition metal catalysis, particularly with palladium (Pd), has been instrumental in developing C-H functionalization methods for N-alkyl amines. acs.org These reactions often rely on a directing group effect, where the nitrogen atom of the amine coordinates to the metal catalyst, directing the C-H activation to a specific position, typically at the γ- (C-3) or δ- (C-4) carbon, via the formation of a stable cyclometalated intermediate. acs.org

A significant challenge in the C-H functionalization of tertiary amines is the competing β-hydride elimination pathway, which can lead to decomposition instead of the desired functionalized product. acs.org However, recent studies have demonstrated successful palladium-catalyzed γ-C(sp³)–H arylation of tertiary alkylamines, including N-alkyl piperidines, using aryl boronic acids as coupling partners. The use of specific ligands, such as monoprotected amino acids, can be crucial for achieving high yields and, in some cases, high enantioselectivity. acs.org

Visible-light-promoted, iodine-catalyzed C(sp³)–H amination represents another innovative strategy for piperidine synthesis and functionalization. This method can achieve intramolecular C-H amination to form the piperidine ring, showcasing the potential for direct C-H bond transformations under mild, metal-free conditions. acs.org While this example focuses on ring formation, the principles of radical-mediated C-H abstraction and functionalization are applicable to the diversification of existing piperidine rings.

Table 3: Examples of C-H Functionalization on Amine Scaffolds

Reaction Type Catalyst/Reagent Position Functionalized Key Features Reference
γ-C(sp³)–H Arylation Palladium (Pd) catalyst, Aryl boronic acid γ-position (C-3) Amine directs cyclometalation; competes with β-hydride elimination. acs.org
Intramolecular C(sp³)–H Amination Iodine catalyst, Visible light - (Ring formation) Radical chain reaction; forms piperidine ring from an acyclic amine. acs.org
Dehydrogenation/Functionalization Iridium (Ir) catalyst α,β-positions "Borrowing hydrogen" or "dehydrogenative coupling" for annulation. nih.gov

1 Butyl 4 Hydroxypiperidine As a Key Intermediate in Complex Molecule Synthesis

Utility in the Construction of Substituted Piperidine (B6355638) Derivatives

The bifunctional nature of 1-Boc-4-hydroxypiperidine, with a nucleophilic hydroxyl group and a protected amine, makes it an ideal starting material for creating a diverse library of substituted piperidine derivatives. The Boc group ensures that the nitrogen is unreactive, allowing for selective chemistry to be performed at the C4-hydroxyl position. Subsequently, the Boc group can be easily removed under acidic conditions to expose the piperidine nitrogen for further functionalization. nbinno.com

The hydroxyl group of 1-Boc-4-hydroxypiperidine is a prime site for introducing a wide range of substituents, fundamentally altering the properties of the resulting molecule. A key transformation for this purpose is the Mitsunobu reaction, which allows for the conversion of the secondary alcohol into various other functional groups with inversion of stereochemistry. sigmaaldrich.comorganic-chemistry.org This reaction proceeds by activating the hydroxyl group with a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like DIAD or DEAD), which is then displaced by a suitable nucleophile. organic-chemistry.orgacsgcipr.org

This strategy is widely employed to synthesize N-heterocyclic alkyl ethers and to introduce nitrogen nucleophiles like azides or phthalimides, which can be subsequently converted to amines. sigmaaldrich.comorganic-chemistry.org The versatility of the Mitsunobu reaction and other substitution methods allows chemists to systematically modify the 4-position to explore structure-activity relationships (SAR) in drug discovery programs.

Table 1: Examples of 4-Substituent Diversification via Mitsunobu Reaction
Nucleophile (Nu-H)ReagentsResulting 4-Substituent (-Nu)Product Class
Phenol (ArOH)PPh₃, DIADAryloxy (-OAr)Aryl Ethers
Carboxylic Acid (RCOOH)PPh₃, DIADAcyloxy (-OCOR)Esters
Hydrazoic Acid (HN₃)PPh₃, DIADAzido (-N₃)Azides (Amine Precursors)
PhthalimidePPh₃, DEADPhthalimidoProtected Amines

A primary advantage of using the N-Boc protected form of 4-hydroxypiperidine (B117109) is the ability to perform extensive modifications on the rest of the scaffold before addressing the nitrogen atom. nbinno.com Once the desired functionality is installed at the 4-position or elsewhere, the tert-butoxycarbonyl (Boc) protecting group can be efficiently removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). nbinno.comnih.gov

This deprotection yields a secondary amine, which is a key intermediate for further derivatization. This amine can then undergo standard N-alkylation reactions. To obtain the titular 1-Butyl-4-hydroxypiperidine scaffold (or its derivatives), the deprotected piperidine is reacted with a butyl halide (e.g., butyl bromide) or via reductive amination with butanal. This sequential approach of C4-functionalization followed by N-deprotection and N-alkylation provides a robust pathway to specifically substituted N-butylated piperidine compounds.

Building Block in the Synthesis of Diverse Heterocyclic Systems

The utility of this compound extends beyond simple piperidine derivatives. Its inherent functionality allows it to be incorporated into more complex heterocyclic systems, serving as a foundational piece for constructing molecules with significant three-dimensional complexity.

Research has demonstrated the role of N-Boc-4-hydroxypiperidine as an important intermediate in the synthesis of fused-ring heteroaryl compounds. For example, it is a key building block in the preparation of certain Tropomyosin receptor kinase (Trk) inhibitors, which are targeted therapies for various cancers. In these syntheses, the piperidine ring is used as a scaffold onto which another heterocyclic ring is constructed, resulting in a fused bicyclic system. The hydroxyl group often serves as a handle for initiating the cyclization sequence or for attachment to the rest of the target molecule.

The piperidine scaffold derived from this compound is also a valuable precursor for spirocyclic and bridged ring compounds, which are of growing interest in medicinal chemistry due to their conformational rigidity and novel chemical space. whiterose.ac.uk

The synthesis of spiropiperidines often begins with the corresponding ketone, N-Boc-4-piperidone, which is readily accessible through the oxidation of N-Boc-4-hydroxypiperidine. This ketone can then undergo reactions at the alpha-positions or at the carbonyl carbon to construct a second ring that shares the C4 carbon of the piperidine. This approach has been used to create spirocyclic oxindoles and other complex spiro-heterocycles. nih.gov

While direct synthesis of bridged systems from this compound is less common, its derivatives are integral to the conceptual design of such molecules. Potent drugs containing bridged piperidine and piperazine (B1678402) rings highlight the pharmacological importance of these rigid scaffolds. nih.gov The synthesis of these complex architectures often involves multi-step sequences where a functionalized piperidine core is subjected to intramolecular cyclization reactions to form the bridging connection.

Applications in Specialized Organic Synthesis

The versatility of this compound and its N-Boc protected form has made it an indispensable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. chemimpex.comnbinno.com

Table 2: Applications in the Synthesis of Biologically Active Agents
Target Molecule ClassTherapeutic AreaRole of this compound Intermediate
DPP-4 Inhibitor Analogues (e.g., Alogliptin)DiabetesForms the core aminopiperidinyl moiety that interacts with the enzyme target. beilstein-journals.org
M2 Muscarinic Receptor AntagonistsAlzheimer's DiseaseServes as a key building block for constructing the required piperidine scaffold.
Trk InhibitorsOncologyUsed as a precursor for fused-ring heteroaryl compounds.
Antipsychotics (e.g., Lurasidone)Schizophrenia, Bipolar DisorderActs as a key intermediate in the total synthesis pathway. nbinno.com
Antitumor AgentsOncologyIts derivatives are incorporated into larger molecular frameworks with anticancer properties.

The compound's utility is rooted in its ability to introduce a functionalized, N-substituted piperidine ring into a target molecule, a common motif for achieving desired pharmacological effects. chemicalbook.com Its application spans numerous areas of medicinal chemistry, confirming its status as a key intermediate in modern organic synthesis. nbinno.com

Role in Cascade and Multicomponent Reactions

Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for rapidly building molecular complexity. Piperidine derivatives are often utilized in such reactions. For instance, MCRs like the Strecker and Ugi reactions can incorporate piperidine-based fragments to synthesize complex nitrogen-containing heterocycles and peptide-like structures.

However, specific examples detailing the role of this compound as a primary reactant or key intermediate in documented cascade or multicomponent reactions are not extensively reported in peer-reviewed literature. The reactivity of its tertiary amine and hydroxyl group suggests potential for its inclusion in MCRs, such as the Petasis (borono-Mannich) reaction, but dedicated studies employing this specific substrate are not readily found. Research in this area predominantly features N-protected piperidines to control reactivity at the nitrogen atom, which is not the case for this compound.

Contribution to Polymeric Materials Synthesis

The incorporation of functional monomers into polymers is a key strategy for developing new materials with tailored properties. The hydroxyl group on this compound makes it a candidate for use as a monomer or a functionalizing agent in polymer synthesis. For example, it could potentially be used to create polyesters or polyurethanes through condensation polymerization, or be grafted onto existing polymer backbones to introduce the N-butylpiperidine moiety. Such functionalization can influence properties like solubility, thermal stability, or the ability to coordinate with metal ions.

Despite this potential, there is a notable scarcity of research articles and patents that specifically describe the synthesis or application of polymeric materials derived from this compound. The scientific literature on functional polymers containing piperidine rings more commonly reports the use of N-Boc-4-hydroxypiperidine, where the Boc group can be removed post-polymerization to yield a reactive secondary amine on the polymer chain.

Integration into Peptide Synthesis Methodologies

In peptide synthesis, piperidine itself and some of its derivatives, such as 4-methylpiperidine, are widely used as reagents. They function as bases to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids during solid-phase peptide synthesis (SPPS).

However, the integration of the this compound molecule itself as a structural component or building block within a peptide chain is not a commonly documented methodology. While its structure could theoretically be used to create non-natural amino acids or peptide mimetics, dedicated research outlining its use for this purpose is not apparent in the literature. The focus in peptide chemistry remains on proteinogenic amino acids and well-established synthetic analogs, with limited specific data on the incorporation of this compound.

Mechanistic Investigations of Chemical Processes Involving 1 Butyl 4 Hydroxypiperidine

Elucidation of Reaction Pathways for N-Butylation and Subsequent Functionalizations

The synthesis of 1-butyl-4-hydroxypiperidine typically proceeds via the N-alkylation of 4-hydroxypiperidine (B117109). The most common pathway for this transformation is a nucleophilic substitution reaction (SN2) where the nitrogen atom of the 4-hydroxypiperidine ring acts as the nucleophile, attacking an electrophilic butyl source, such as a butyl halide (e.g., 1-bromobutane or 1-iodobutane).

The reaction mechanism can be described as follows:

Activation of the Electrophile: In the case of butyl halides, the carbon-halogen bond is polarized, rendering the α-carbon electrophilic.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine attacks the electrophilic carbon of the butylating agent. This is the rate-determining step.

Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming and the carbon-halogen bond is breaking.

Product Formation: The halide ion is displaced as a leaving group, resulting in the formation of the 1-butyl-4-hydroxypiperidinium salt.

Deprotonation: A base, often in excess or added separately (e.g., potassium carbonate, triethylamine), removes the proton from the nitrogen atom to yield the final product, this compound.

Subsequent functionalizations of this compound primarily involve the hydroxyl group at the C4 position. Common reactions include:

Etherification: The hydroxyl group can be converted to an ether via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid or base catalyst yields the corresponding esters.

Oxidation: Oxidation of the secondary alcohol can produce 1-butyl-4-piperidone. The choice of oxidizing agent will determine the efficiency and selectivity of this transformation.

Analysis of Stereochemical Outcomes and Diastereoselectivity in Transformations

The stereochemistry of reactions involving this compound is of significant interest, particularly when new stereocenters are formed. The piperidine (B6355638) ring can exist in a chair conformation, with the substituents (the butyl group on the nitrogen and the hydroxyl group at C4) occupying either axial or equatorial positions.

In reactions involving the C4 hydroxyl group, the approach of the reagent can be influenced by the steric hindrance posed by the piperidine ring and the N-butyl group. For instance, in the reduction of a 1-butyl-4-piperidone to form this compound, the stereochemical outcome (i.e., the formation of the cis or trans isomer) is dependent on the reducing agent and the reaction conditions. Bulky reducing agents will preferentially attack from the less hindered face, leading to a higher diastereoselectivity.

Similarly, in functionalization reactions of the hydroxyl group, the stereochemistry of the starting material will influence the stereochemistry of the product, assuming the reaction does not proceed through a mechanism that racemizes the C4 position.

Role of Catalysis in Enhancing Reaction Selectivity and Efficiency

Catalysis plays a pivotal role in improving the efficiency and selectivity of reactions involving this compound.

Phase-Transfer Catalysis in N-Butylation: In the N-butylation of 4-hydroxypiperidine, which is often carried out in a biphasic system (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt can significantly enhance the reaction rate. The PTC facilitates the transfer of the nucleophilic piperidine from the aqueous phase to the organic phase where the butyl halide is located, thereby accelerating the reaction.

Acid/Base Catalysis in Functionalizations: Many functionalizations of the hydroxyl group are catalyzed by acids or bases. For example, esterification is typically catalyzed by a strong acid which protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Enzymatic Catalysis: Biocatalysis offers a powerful tool for achieving high stereoselectivity. For instance, the kinetic resolution of racemic this compound can be achieved using enzymes like lipases, which can selectively acylate one enantiomer, allowing for the separation of the enantiomerically enriched alcohol and ester.

Below is a table summarizing the role of different catalysts in key transformations:

ReactionCatalyst TypeCatalyst ExampleRole of Catalyst
N-Butylation of 4-hydroxypiperidinePhase-Transfer CatalystTetrabutylammonium bromideFacilitates transport of reactants between phases.
Esterification of the hydroxyl groupAcid CatalystSulfuric AcidProtonates the carboxylic acid, increasing its electrophilicity.
TransesterificationLipaseCandida antarctica lipase BEnables enantioselective acylation for kinetic resolution.

Kinetic and Thermodynamic Studies of Key Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, general principles can be applied to understand the reaction dynamics.

Kinetics:

The rate of the N-butylation reaction is dependent on several factors, including the concentration of the reactants, the nature of the leaving group on the butylating agent (I > Br > Cl), the solvent, and the temperature. The reaction is expected to follow second-order kinetics, being first order in both 4-hydroxypiperidine and the butylating agent.

Kinetic studies of functionalization reactions, such as esterification, would allow for the determination of the reaction order with respect to each reactant and the catalyst, providing insights into the rate-determining step of the mechanism.

Thermodynamics:

Thermodynamic considerations also play a role in the stereochemical outcome of reactions. The relative stability of different conformations of the transition states leading to various stereoisomers can influence the product distribution. For example, the formation of the thermodynamically more stable product may be favored under conditions of thermodynamic control (e.g., higher temperatures and longer reaction times).

A summary of expected kinetic and thermodynamic parameters is presented below:

ReactionExpected KineticsKey Thermodynamic Parameters
N-ButylationSecond-order overallExothermic (ΔH < 0), Favorable Gibbs Free Energy (ΔG < 0)
EsterificationDependent on the specific mechanism (e.g., Fischer esterification)Generally reversible, equilibrium position can be shifted by removing water.

Further experimental studies are required to quantify the kinetic and thermodynamic parameters for these reactions, which would enable more precise control and optimization of the synthesis and functionalization of this compound.

Computational and Theoretical Studies on 1 Butyl 4 Hydroxypiperidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to solve the electronic structure of many-body systems, providing a balance between accuracy and computational cost that makes them suitable for molecules of this size.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

For 1-butyl-4-hydroxypiperidine, this is a non-trivial task due to its flexibility. The piperidine (B6355638) ring can exist in different conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. Furthermore, the hydroxyl (-OH) and butyl (-C4H9) substituents can be in either axial or equatorial positions. The butyl chain itself has multiple rotatable bonds, leading to numerous possible conformers.

A conformational analysis would systematically explore these possibilities to identify the global minimum energy structure and other low-energy conformers. The results would typically be presented in a data table listing the relative energies of each stable conformer.

Table 6.1: Hypothetical Optimized Geometrical Parameters for this compound (Chair Conformation) (Note: This table is illustrative as specific research data was not found.)

Parameter Bond/Angle Calculated Value (DFT/B3LYP 6-31G*)
Bond Length C-N (ring) ~1.47 Å
C-O (hydroxyl) ~1.43 Å
N-C (butyl) ~1.48 Å
Bond Angle C-N-C (ring) ~111°
H-O-C ~109°

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory)

Once the geometry is optimized, the electronic properties can be analyzed. Frontier Molecular Orbital (FMO) theory is a key concept used to understand chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). For this compound, the HOMO is likely to be localized on the nitrogen or oxygen atoms due to their lone pairs of electrons.

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity). The LUMO would likely be distributed across the sigma anti-bonding orbitals of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using colors to denote different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These are typically associated with lone pairs on electronegative atoms and are susceptible to electrophilic attack. In this compound, the oxygen of the hydroxyl group would be a prominent red region.

Blue regions represent positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a distinctly blue region.

Green and yellow regions denote areas of neutral or intermediate potential.

The MEP map provides a clear and intuitive guide to the reactive sites of the molecule.

Spectroscopic Property Predictions and Vibrational Analysis

Computational methods can predict various types of spectra. By calculating the second derivatives of the energy with respect to atomic positions, a vibrational analysis can be performed. This yields the frequencies and intensities of the molecule's normal modes of vibration, which correspond to peaks in its infrared (IR) and Raman spectra.

This analysis is invaluable for interpreting experimental spectra. Each calculated vibrational mode can be animated to visualize the specific atomic motions involved (e.g., C-H stretching, O-H bending, ring deformation). Comparing the predicted spectrum to an experimental one can help confirm the molecule's structure and identify its characteristic functional groups.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations can explore the molecule's behavior over time. mdpi.com MD simulations model the atomic motions by solving Newton's equations of motion for the system.

For this compound, an MD simulation could reveal:

The transitions between different conformations of the piperidine ring and the butyl chain.

The flexibility and dynamic behavior of the molecule in different environments, such as in a solvent like water.

The time-averaged distribution of conformers, providing insight into which shapes the molecule prefers to adopt at a given temperature.

Prediction of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating how chemical reactions occur. nih.gov For this compound, one could model its reaction with another chemical species, for instance, its protonation at the nitrogen atom or its O-alkylation.

This involves:

Mapping the Reaction Pathway: Calculating the energy of the system as the reactants are converted into products.

Locating Transition States: Identifying the highest energy point along the reaction pathway, known as the transition state. The structure of the transition state provides crucial information about the reaction mechanism.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

These calculations can be used to predict the most likely reaction pathways and to understand the factors that control the reaction's outcome.

Future Perspectives and Emerging Research Directions

Development of Greener and More Sustainable Synthetic Methodologies

Table 1: Comparison of Synthetic Approaches for N-Alkyl-4-hydroxypiperidines

Parameter Traditional Synthesis (e.g., Reductive Amination) Greener/Sustainable Synthesis (e.g., Biocatalysis)
Catalyst Metal hydrides (e.g., NaBH4), Metal catalysts (e.g., Pd/C) Enzymes (e.g., Lipases, Transaminases)
Solvents Volatile organic solvents (e.g., Methanol (B129727), Dichloromethane) Aqueous media, green solvents
Reaction Conditions Often requires elevated temperatures or pressures Mild conditions (room temperature, atmospheric pressure)
Atom Economy Moderate, may involve protecting groups Potentially higher, fewer steps
Waste Generation Stoichiometric inorganic salts, solvent waste Minimal, biodegradable waste

| Catalyst Reusability | Often difficult or requires reprocessing | High, especially with immobilized enzymes |

Exploration of Novel Reactivity and Unconventional Catalytic Systems

Future research is geared towards uncovering novel reactivity patterns for the 1-Butyl-4-hydroxypiperidine scaffold, enabled by unconventional catalytic systems. These methods aim to move beyond simple derivatization to allow for precise, late-stage functionalization. Photoredox catalysis, for example, has emerged as a powerful tool for activating C-H bonds under mild conditions. nih.govacs.orgresearchgate.net This strategy could enable the direct arylation or alkylation of the piperidine (B6355638) ring at positions that are otherwise difficult to access, creating complex analogues of this compound. nih.gov Combining photoredox catalysis with other catalytic modes, such as transition metal catalysis (e.g., nickel), opens up new pathways for C-N and C-C bond formation. news-medical.netacs.org Electrosynthesis represents another frontier, offering a reagent-free method for driving redox reactions. Electroreductive cyclization has been used to synthesize piperidine rings, and similar principles could be adapted for functionalizing existing piperidine derivatives. beilstein-journals.org Furthermore, hybrid bio-organocatalytic cascades are being developed where an enzyme generates a reactive intermediate that is then channeled into a subsequent organocatalyzed transformation, such as a Mannich reaction, to build molecular complexity. nih.gov

Table 2: Emerging Catalytic Systems for Piperidine Functionalization

Catalytic System Transformation Enabled Potential Application for this compound
Photoredox Catalysis α-amino C–H arylation/alkylation Direct functionalization of the piperidine ring
Nickel Electrocatalysis Radical cross-coupling reactions Formation of new C-C bonds with aryl fragments
Biocatalysis (e.g., P4H enzymes) Selective C-H hydroxylation Introduction of new hydroxyl groups to the ring

| Hybrid Bio-organocatalysis | Enzyme-initiated cascade reactions | Stereoselective synthesis of complex derivatives |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is poised to benefit significantly from the integration of continuous flow chemistry and automated synthesis platforms. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and straightforward scalability. tulane.eduacs.orgmdpi.com Reactions such as N-alkylation or reductive amination can be performed in minutes within a flow reactor, with higher yields and selectivity compared to batch methods. tulane.eduorganic-chemistry.org The ability to couple reaction steps without intermediate isolation is a key advantage of flow synthesis. mdpi.com Looking forward, fully automated platforms are set to revolutionize chemical synthesis. fu-berlin.denih.gov Systems like SynFini™ utilize artificial intelligence and robotics to design, optimize, and execute multistep syntheses in a continuous flow manner. youtube.com Such platforms can accelerate the discovery of new derivatives of this compound by rapidly exploring reaction conditions and building libraries of related compounds with minimal human intervention. fu-berlin.dechemrxiv.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Synthesis Continuous Flow Synthesis
Reaction Time Hours to days Seconds to minutes
Heat Transfer Limited by vessel surface area Excellent, high surface-area-to-volume ratio
Safety Risk of thermal runaway with exothermic reactions Inherently safer, small reaction volumes
Scalability Difficult, requires re-optimization Straightforward, by running the system for longer
Process Control Limited, difficult to monitor Precise control over temperature, pressure, and residence time

| Reproducibility | Can be variable between batches | High, consistent product quality |

Advanced In-situ Spectroscopic Characterization for Reaction Monitoring

To fully leverage the capabilities of continuous flow and automated synthesis, real-time reaction monitoring is essential. The implementation of Process Analytical Technology (PAT) through advanced in-situ spectroscopic techniques is a key emerging research direction. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into a flow reactor setup. This allows for the continuous monitoring of concentrations of reactants, intermediates, and the this compound product. The data gathered provides immediate insight into reaction kinetics, conversion, and yield, enabling rapid optimization and ensuring process stability. For example, real-time Raman monitoring is already being used to control API quality in pharmaceutical manufacturing. news-medical.net This approach, when coupled with automated control systems, facilitates the development of robust and highly optimized synthetic processes, minimizing the need for offline analysis and significantly shortening development timelines.

Table 4: In-situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Advantages for Synthesis Monitoring
FT-IR Spectroscopy Concentration of functional groups (e.g., C=O, N-H) Fast, non-destructive, compatible with fiber-optic probes
Raman Spectroscopy Molecular vibrations, complementary to IR Excellent for aqueous systems, non-invasive
NMR Spectroscopy Detailed structural information, quantification Highly specific, provides mechanistic insights

| UV-Vis Spectroscopy | Concentration of chromophoric species | Simple, sensitive for specific applications |

Expanding Applications in Advanced Materials Science and Engineering

Beyond its traditional role as a chemical intermediate, this compound holds potential as a building block in advanced materials science. The bifunctional nature of the molecule—a tertiary amine and a secondary alcohol—allows for its incorporation into various polymer architectures. The hydroxyl group can be readily converted into a polymerizable functional group, such as an acrylate or methacrylate. This transforms the molecule into a functional monomer. For instance, a similar compound, tert-butyl-4-hydroxypiperidine-1-carboxylate, has been used to synthesize functionalized acrylate monomers to create polymeric networks for use as organo-catalysts. nih.gov Polymers incorporating the this compound moiety could exhibit unique properties. The sterically hindered amine structure, characteristic of piperidines, is known to be effective for light stabilization in polymers like polyethylene and polypropylene. google.com Therefore, incorporating this compound could enhance the thermal stability and UV resistance of materials. The butyl group and the polar hydroxyl/amine functionalities could also be used to tune properties like solubility, adhesion, and surface energy in specialty polymers and coatings.

Table 5: Potential Applications of this compound in Materials Science

Application Area Role of this compound Potential Material Property
Functional Polymers As a precursor to a functional monomer (e.g., acrylate) Polymer with tunable polarity, catalytic activity
Polymer Additives As a co-monomer or additive Enhanced UV and thermal stability (light stabilizer)
Specialty Coatings Component of polyurethane or epoxy resins Improved adhesion, modified surface energy

| Membrane Technology | Moiety in gas separation or filtration membranes | Altered permeability and selectivity |

Q & A

Q. What are the standard synthetic routes for 1-Butyl-4-hydroxypiperidine, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting piperidine derivatives with butylating agents (e.g., butyl halides) under controlled pH and temperature. For example:
  • Step 1 : React 4-hydroxypiperidine with 1-bromobutane in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
  • Step 2 : Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .
  • Purity Optimization : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.2–1.6 ppm for butyl CH₂ groups) .

Q. How can researchers validate the identity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with literature data. Key peaks include:
  • 1H^1H-NMR: δ 3.6–4.0 ppm (piperidine hydroxyl proton), δ 1.4–1.6 ppm (butyl CH₂).
  • 13C^{13}C-NMR: δ 70–75 ppm (C-OH), δ 20–30 ppm (butyl carbons) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 172.2 (calculated for C₉H₁₉NO).
  • Chromatography : Use reverse-phase HPLC (retention time ~8–10 min under isocratic conditions) .

Q. What databases and tools are recommended for literature review and compound validation?

  • Methodological Answer :
  • SciFinder/Reaxys : Search for prior synthetic protocols, spectral data, and biological activity. Filter results by "piperidine derivatives" and "hydroxyl substitution" .
  • PubChem : Cross-reference physical properties (e.g., melting point, solubility) and safety data .
  • NIST Chemistry WebBook : Validate thermodynamic properties (e.g., boiling point, vapor pressure) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in scalable syntheses?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example:
  • Catalyst Screening : Test K₂CO₃ vs. NaH for deprotonation efficiency .
  • Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) on reaction rate .
  • Kinetic Analysis : Use in-situ IR or HPLC to monitor intermediate formation and optimize reaction time .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation?

  • Methodological Answer :
  • Byproduct Identification : Perform LC-MS/MS to detect impurities (e.g., over-alkylated derivatives).
  • Controlled Experiments : Repeat synthesis under inert atmosphere (N₂/Ar) to rule out oxidation artifacts .
  • DFT Calculations : Model reaction pathways using Gaussian or ORCA to predict energetically favorable intermediates .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., Synthia, Pistachio) to propose feasible routes for functionalizing the hydroxyl or piperidine ring .
  • Molecular Dynamics : Simulate solvent effects on nucleophilic substitution using GROMACS .
  • Docking Studies : Predict binding affinity for biological targets (e.g., enzymes) using AutoDock Vina .

Q. What protocols ensure reproducibility when reporting experimental data for this compound?

  • Methodological Answer :
  • Detailed Documentation : Follow Beilstein Journal guidelines:
  • Report reaction stoichiometry, solvent purity, and equipment specifications (e.g., NMR spectrometer frequency) .
  • Include raw chromatograms and spectral peaks in supplementary materials .
  • Independent Validation : Collaborate with a second lab to replicate synthesis and characterization .

Data Management and Ethical Considerations

Q. How should researchers handle discrepancies between experimental and literature data?

  • Methodological Answer :
  • Error Analysis : Quantify uncertainties (e.g., ±0.5°C for melting points) and compare with reported ranges .
  • Peer Consultation : Submit findings to preprint servers (e.g., ChemRxiv) for community feedback before journal submission .

Q. What ethical standards apply to publishing research on this compound?

  • Methodological Answer :
  • Attribution : Cite prior work on piperidine derivatives using ACS or RSC citation styles .
  • Safety Compliance : Adhere to TCI America’s SDS guidelines for handling hazardous intermediates (e.g., benzyl chloride) .

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1-Butyl-4-hydroxypiperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.